Ethyl 2-bromo-3-(phenylsulfanyl)prop-2-enoate
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Overview
Description
Ethyl 2-bromo-3-(phenylsulfanyl)prop-2-enoate is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of a bromine atom, a phenylsulfanyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-3-(phenylsulfanyl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with bromine and thiophenol. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-(phenylsulfanyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile.
Reduction: Reagents like lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted alkenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 2-bromo-3-(phenylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-(phenylsulfanyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the phenylsulfanyl group are key sites for chemical reactions. The compound can undergo nucleophilic substitution at the bromine atom, leading to the formation of new carbon-heteroatom bonds. Additionally, the phenylsulfanyl group can participate in redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-3-(methylsulfanyl)prop-2-enoate
- Ethyl 2-chloro-3-(phenylsulfanyl)prop-2-enoate
- Ethyl 2-bromo-3-(phenylsulfanyl)but-2-enoate
Uniqueness
Ethyl 2-bromo-3-(phenylsulfanyl)prop-2-enoate is unique due to the presence of both a bromine atom and a phenylsulfanyl group, which confer distinct reactivity patterns. The combination of these functional groups allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
90279-94-0 |
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Molecular Formula |
C11H11BrO2S |
Molecular Weight |
287.17 g/mol |
IUPAC Name |
ethyl 2-bromo-3-phenylsulfanylprop-2-enoate |
InChI |
InChI=1S/C11H11BrO2S/c1-2-14-11(13)10(12)8-15-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
VQNDMUSPNOCXHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CSC1=CC=CC=C1)Br |
Origin of Product |
United States |
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